molecular formula CH2CoO B8372557 Cobalt;formaldehyde

Cobalt;formaldehyde

Cat. No.: B8372557
M. Wt: 88.959 g/mol
InChI Key: WHWBTOCNUBAGRL-UHFFFAOYSA-N
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Description

Cobalt-formaldehyde interactions primarily involve cobalt-based compounds in catalytic or sensing applications for formaldehyde. Formaldehyde (CH₂O), a simple aldehyde, is widely used in resins, adhesives, and preservatives but poses significant health risks, including carcinogenicity . Cobalt, a transition metal, enhances material properties when incorporated into catalysts or sensors. For example, cobalt-doped tin oxide (Co-SnO₂) nanoparticles improve formaldehyde gas detection sensitivity , while cobalt-aluminum (CoAl) mixed oxides demonstrate catalytic activity in formaldehyde synthesis .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when studying cobalt-formaldehyde interactions in catalytic systems?

Methodological Answer: When designing experiments to study Co-HCHO interactions (e.g., in catalysis or coordination chemistry), prioritize controlled environments to isolate variables. Key steps include:

  • Precision in reagent purity : Use ultra-high-purity formaldehyde solutions (e.g., stabilized with methanol, 37% w/w) and cobalt salts (e.g., CoCl₂·6H₂O) to avoid confounding impurities .
  • Spectroscopic monitoring : Employ UV-Vis, FTIR, or X-ray absorption spectroscopy (XAS) to track Co²⁺/Co³⁺ redox behavior and ligand coordination dynamics .
  • Kinetic studies : Use stopped-flow techniques to quantify reaction rates under varying pH and temperature conditions. Tabulate data to correlate catalytic efficiency with Co oxidation states.

Q. How can researchers mitigate formaldehyde interference in cobalt speciation assays?

Methodological Answer: Formaldehyde’s reducing properties can alter Co oxidation states, leading to artifacts. Mitigation strategies include:

  • Chelation control : Introduce competing ligands (e.g., EDTA) to stabilize Co ions and buffer redox shifts .
  • Calibration curves : Prepare formaldehyde-free controls to establish baseline Co speciation via ICP-MS or cyclic voltammetry .
  • Data validation : Cross-reference results with XPS or EPR to confirm oxidation states independently .

Advanced Research Questions

Q. How do contradictory findings arise in formaldehyde-cobalt toxicity studies, and what analytical frameworks resolve them?

Methodological Answer: Contradictions often stem from:

  • Dose-response variability : Human cell-line studies (e.g., HEK293) may show hormetic effects (low-dose stimulation vs. high-dose apoptosis), while animal models (e.g., rodent hepatocytes) report linear toxicity .
  • Matrix effects : Formaldehyde’s volatility complicates exposure quantification in in vitro systems. Use real-time GC-MS headspace analysis to track gaseous HCHO concentrations .
    Resolution framework :
  • Meta-analysis : Pool data from ≥10 studies (e.g., using PRISMA guidelines) to identify confounding variables (e.g., exposure duration, Co solubility) .
  • Mechanistic modeling : Apply computational tools (DFT, molecular docking) to predict Co-HCHO adduct stability and biological target affinity .

Q. What advanced techniques characterize cobalt-formaldehyde complexes in environmental matrices?

Methodological Answer:

  • Synchrotron-based XAS : Resolve Co coordination geometry (octahedral vs. tetrahedral) and ligand exchange dynamics in soil or aqueous samples .
  • High-resolution mass spectrometry (HR-MS) : Identify transient Co-HCHO clusters (e.g., [Co(HCHO)₃]²⁺) with isotopic pattern analysis .
  • Microscopy : Use TEM-EDX to map Co-HCHO aggregates in particulate matter, correlating spatial distribution with ROS generation potential .

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies in formaldehyde emission data from cobalt-containing materials?

Methodological Answer: Discrepancies arise from:

  • Testing protocols : Chamber methods (e.g., ASTM D6007) yield lower emissions than micro-scale chambers due to airflow differences .
  • Material heterogeneity : Composite materials (e.g., Co-doped resins) exhibit batch-dependent HCHO release.
    Resolution steps :

Standardize sampling : Use dynamic headspace-GC/MS with humidity control (50% RH, 23°C) .

Statistical rigor : Apply ANOVA to differentiate inter-batch variability from methodological error (p < 0.05 threshold) .

Q. Why do mechanistic studies on Co-HCHO carcinogenicity conflict, and how to address this?

Methodological Answer: Conflicts arise from:

  • Model systems : In vitro assays (e.g., Ames test) may miss epigenetic effects (e.g., DNA methylation via HCHO) seen in in vivo models .
  • Endpoint selection : Some studies focus on acute cytotoxicity, others on chronic genotoxicity.
    Unification strategy :
  • Integrated omics : Combine transcriptomics (RNA-seq) and methylome analysis (WGBS) in Co-HCHO-exposed cell lines to capture multi-modal toxicity .

Q. Guidelines for Rigor

  • Reproducibility : Follow Beilstein Journal protocols for experimental detail disclosure, including raw data deposition .
  • Ethical compliance : Adhere to ATSDR guidelines for human exposure studies, ensuring informed consent and IRB approval .

Comparison with Similar Compounds

Catalytic Performance

Cobalt-Based Catalysts vs. Iron Molybdate

In contrast, cobalt-aluminum (CoAl) and cobalt-aluminum-cerium (CoAlCe) mixed oxides exhibit:

  • Higher Conversion Rates: CoAl catalysts achieve 85–90% methanol conversion at 350°C, comparable to FeMoO₄, but with superior resistance to coking .
  • Selectivity : CoAlCe shows 80–85% formaldehyde selectivity, slightly lower than FeMoO₄, but maintains stability over prolonged use .
  • By-Product Formation : FeMoO₄ produces trace CO₂, while CoAl systems generate minimal CO, favoring industrial safety .

Table 1: Catalytic Performance Comparison

Catalyst Temp (°C) Conversion (%) Selectivity (%) By-Products
FeMoO₄ 350 85 95 CO₂ (1–2%)
CoAl 350 88 82 CO (0.5%)
CoAlCe 350 90 85 CO (0.3%)

Cobalt vs. Other Transition Metals (Cu, Ni)

Co-SnO₂ sensors outperform copper (Cu)- or nickel (Ni)-doped SnO₂ in formaldehyde detection:

  • Response Value: 0.5% Co-SnO₂ achieves a response of 294 to 40 ppb formaldehyde, surpassing pure SnO₂ (response: 120) and Ni-SnO₂ (response: 90) .
  • Limit of Detection (LOD): Co-SnO₂ sensors detect formaldehyde at 0.0001 ppb, far lower than Cu-SnO₂ (0.01 ppb) .

Trade-offs: Higher cobalt content (e.g., 2% Co-SnO₂) reduces response and increases recovery time (475 seconds vs. 300 seconds for pure SnO₂) .

Cobalt-Doped Sensors vs. Alternative Materials

  • Response Time: Co-SnO₂ sensors exhibit longer response/recovery times (652/475 seconds) compared to ZnO-based sensors (200/150 seconds) but offer higher sensitivity .
  • Stability : CoAl catalysts retain 95% activity after 100 hours of operation, outperforming FeMoO₄ (80% retention) under similar conditions .

Table 2: Sensor Performance Metrics

Material Response (40 ppb) LOD (ppb) Response Time (s) Stability (%)
Co-SnO₂ 294 0.0001 652 95
Pure SnO₂ 120 0.1 300 85
ZnO 75 1 200 70

Preparation Methods

Cobalt-Catalyzed Vinylic C–H Addition to Formaldehyde for Butenolide Synthesis

Reaction Mechanism and Conditions

A breakthrough in cobalt-mediated C–H activation was achieved by Yu et al., who demonstrated the carboxyl-assisted vinylic C–H functionalization of acrylic acids with formaldehyde . The reaction employs a cobalt catalyst (Cp*Co(CO)I<sub>2</sub>) in the presence of AgSbF<sub>6</sub> as an additive and acetic acid as a solvent at 100°C. Formaldehyde acts as a one-carbon synthon, enabling the synthesis of γ-hydroxymethylated butenolides with high regioselectivity.

Key Steps:

  • C–H Activation : The cobalt catalyst abstracts a vinylic hydrogen from the acrylic acid substrate, forming a cobaltacycle intermediate.

  • Formaldehyde Insertion : Formaldehyde inserts into the cobalt-carbon bond, followed by reductive elimination to yield the butenolide product.

Experimental Protocol

  • Reactants : Acrylic acid (2 mmol), paraformaldehyde (4 mmol).

  • Catalyst : Cp*Co(CO)I<sub>2</sub> (10 mol%), AgSbF<sub>6</sub> (30 mol%).

  • Conditions : 100°C in acetic acid for 12 hours.

  • Yield : 72–89% across 15 substrates .

Comparative Catalyst Performance

CatalystConversion (%)Selectivity (%)
Cp*Co(CO)I<sub>2</sub>9589
[RhCp*Cl<sub>2</sub>]<sub>2</sub>6245
IrCp*Cl<sub>2</sub>5838

Cobalt outperforms Rh and Ir due to its superior ability to stabilize the transition state during formaldehyde insertion .

Cobalt-Catalyzed Formaldehyde Oxidation in Wastewater Treatment

Process Overview

A patented method by Junkermann et al. utilizes cobalt oxides (CoO<sub>2</sub>·xH<sub>2</sub>O) to catalyze formaldehyde oxidation in aqueous solutions using hypochlorous acid (HOCl) as the oxidant . The reaction proceeds at pH 5.5 and ambient temperature, converting formaldehyde to CO<sub>2</sub> with stoichiometric HOCl consumption:
CH2O+2HOClCO2+2HCl+H2O\text{CH}_2\text{O} + 2\text{HOCl} \rightarrow \text{CO}_2 + 2\text{HCl} + \text{H}_2\text{O}

Catalyst Preparation

  • Precursor : Cobalt chloride (CoCl<sub>2</sub>·6H<sub>2</sub>O) or cobalt metal.

  • Activation : Treatment with NaOCl generates CoO<sub>2</sub>·xH<sub>2</sub>O, which remains as a recoverable solid post-reaction.

Performance Data

CycleInitial CH<sub>2</sub>O (mg)Final CH<sub>2</sub>O (mg)CO<sub>2</sub> Yield (mg)
150031618.4
265336828.5
365439625.8
475243531.7
582050032.2

The catalyst retains activity over five cycles with <1 mg/L cobalt leaching .

Electrochemical CO-to-Formaldehyde Conversion Using Cobalt Complexes

Molecular Design

A cobalt corrole complex, [Co(tpfc)(Py)], catalyzes the electrochemical reduction of CO to formaldehyde at −1.2 V vs. SHE . The reaction occurs in a CO-saturated aqueous solution with a Faradaic efficiency of 68%.

Synthesis of [Co(tpfc)(Py)]:

  • Ligand Preparation : 5,10,15-tris(pentafluorophenyl)corrole (tpfc) is synthesized via Adler-Longo method.

  • Metalation : Cobalt(II) acetate is refluxed with tpfc in pyridine to yield the complex.

Electrochemical Setup

  • Electrolyte : 0.1 M phosphate buffer (pH 7).

  • Working Electrode : Glassy carbon coated with [Co(tpfc)(Py)].

  • Product Analysis : Formaldehyde quantified via HPLC with a detection limit of 0.1 μM .

Three-Component Assembly of Aromatic Oximes, Dienes, and Formaldehyde

Cobalt-Mediated C–H Activation

Wang et al. reported a Co(III)-catalyzed reaction coupling aryl oximes, dienes, and formaldehyde to synthesize homoallylic alcohols . The protocol uses [Cp*Co(CO)I<sub>2</sub>] (5 mol%) and AgOAc (20 mol%) in DCE at 80°C.

Scope and Limitations

  • Substrates : Electron-deficient oximes (e.g., NO<sub>2</sub>, CF<sub>3</sub>) yield 85–92%, while electron-rich variants give 45–60%.

  • Dienes : 1,3-butadiene and 2-substituted dienes are compatible.

Synthesis of Cobalt(II)-Formaldehyde Resin Complexes

Chelation Methodology

Abass et al. prepared Co(II) complexes with formaldehyde resins derived from anthranilic acid . The resin is synthesized via condensation of anthranilic acid and formaldehyde, followed by coordination with CoCl<sub>2</sub>·6H<sub>2</sub>O in methanol.

Characterization Data

  • FT-IR : Shift in ν(C=N) from 1630 cm<sup>−1</sup> (free ligand) to 1595 cm<sup>−1</sup> (complex).

  • UV-Vis : d-d transitions at 525 nm (ε = 1.2 × 10<sup>3</sup> M<sup>−1</sup>cm<sup>−1</sup>).

Hydrothermal Synthesis of Electrocatalytic Cobalt Complexes

Protocol from Patent CN106928153A

A cobalt complex with 5-nitroorotate ligands exhibits electrocatalytic activity toward formaldehyde oxidation . The synthesis involves hydrothermal treatment of CoCl<sub>2</sub>·6H<sub>2</sub>O and 5-nitroorotic acid potassium salt at 100–120°C for 24–72 hours.

Crystallographic Data

  • Space Group : P2<sub>1</sub>/c.

  • Coordination Sphere : Octahedral Co(II) with two nitroorotate ligands and two water molecules.

Properties

Molecular Formula

CH2CoO

Molecular Weight

88.959 g/mol

IUPAC Name

cobalt;formaldehyde

InChI

InChI=1S/CH2O.Co/c1-2;/h1H2;

InChI Key

WHWBTOCNUBAGRL-UHFFFAOYSA-N

Canonical SMILES

C=O.[Co]

Origin of Product

United States

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